For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Characterization of Benzyl Ferulate
This technical guide provides a comprehensive overview of the synthesis and characterization of benzyl ferulate, a phenolic ester with significant biological activities.[1][2] This document outlines detailed methodologies for both chemical and enzymatic synthesis routes, along with protocols for its structural elucidation and purity assessment using various analytical techniques.
Introduction to Benzyl Ferulate
Benzyl ferulate, with the IUPAC name benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, is a derivative of ferulic acid.[3][4][5] Ferulic acid is a well-known antioxidant, and its esterification to benzyl ferulate can enhance its lipophilicity, potentially improving its bioavailability and efficacy in various applications, including pharmaceuticals and cosmetics.[6] Benzyl ferulate has been found in natural sources like Thai propolis and has demonstrated antimicrobial and anti-proliferative activities.[1][2]
Table 1: Physicochemical Properties of Benzyl Ferulate
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₄ | [3][4][5] |
| Molecular Weight | 284.31 g/mol | [3] |
| CAS Number | 132335-97-8 | [4][5] |
| Appearance | White solid | [7] |
Synthesis of Benzyl Ferulate
The synthesis of benzyl ferulate can be achieved through several methods, primarily via chemical esterification or enzymatic catalysis.
Chemical Synthesis: Acid-Catalyzed Esterification
A common method for synthesizing benzyl ferulate is the direct esterification of ferulic acid with benzyl alcohol in the presence of an acid catalyst.
-
Reactant Preparation: In a round-bottom flask, dissolve ferulic acid (1 equivalent) in an excess of benzyl alcohol (e.g., 5-10 equivalents), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (e.g., 0.05-0.1 equivalents).
-
Reaction Condition: Heat the mixture under reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure benzyl ferulate.
-
Another approach involves the reaction of ferulic acid with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.[8][9][10][11]
-
Reactant Preparation: Dissolve ferulic acid (1 equivalent) and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Benzyl Halide: Add benzyl chloride or benzyl bromide (1.1-1.5 equivalents) to the mixture.
-
Reaction Condition: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the residue by column chromatography.
-
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases are commonly used to catalyze the esterification of ferulic acid with benzyl alcohol.[12][13][14]
-
Reactant and Enzyme Preparation: In a suitable organic solvent (e.g., isooctane, tert-butyl alcohol), add ferulic acid and benzyl alcohol.[13][14] Add an immobilized lipase, such as Novozym 435 or Lipozyme TLIM.[12][13]
-
Reaction Condition: Incubate the mixture at a controlled temperature (e.g., 45-60 °C) with constant shaking. Water activity can be controlled using molecular sieves.[14]
-
Monitoring and Work-up: Monitor the reaction progress by HPLC or GC. Once equilibrium is reached, filter off the immobilized enzyme for reuse.
-
Purification: Evaporate the solvent and purify the resulting benzyl ferulate by column chromatography.
Table 2: Comparison of Synthesis Methods for Benzyl Ferulate
| Parameter | Acid-Catalyzed Esterification | Williamson Ether Synthesis Analogue | Lipase-Catalyzed Esterification |
| Catalyst | H₂SO₄, PTSA | Base (e.g., K₂CO₃, Cs₂CO₃), optional Cu(I) catalyst | Immobilized Lipase (e.g., Novozym 435) |
| Solvent | Benzyl alcohol (excess) | DMF, Acetonitrile | Isooctane, tert-butyl alcohol |
| Temperature | Reflux | Room Temperature to 80 °C | 45-60 °C |
| Advantages | Inexpensive reagents | High yields | Mild conditions, high selectivity, reusable catalyst |
| Disadvantages | Harsh conditions, potential side reactions | Use of toxic solvents | Slower reaction rates, higher cost of enzyme |
Characterization of Benzyl Ferulate
The structure and purity of the synthesized benzyl ferulate are confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize benzyl ferulate.
-
Sample Preparation: Dissolve a small amount of the purified benzyl ferulate (5-10 mg) in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.
Table 3: NMR Spectroscopic Data for Benzyl Ferulate
| Nucleus | Chemical Shift (ppm) and Multiplicity | Assignment |
| ¹H NMR | δ 7.63 (d, J=15.9 Hz, 1H), 7.41-7.30 (m, 5H), 7.07 (d, J=1.8 Hz, 1H), 6.91 (dd, J=8.1, 1.8 Hz, 1H), 6.84 (d, J=8.1 Hz, 1H), 6.30 (d, J=15.9 Hz, 1H), 5.95 (s, 1H, -OH), 5.23 (s, 2H), 3.92 (s, 3H) | Ar-H, C=CH, Ar-CH₂-O, OCH₃ |
| ¹³C NMR | δ 167.1, 147.9, 146.8, 145.0, 136.3, 128.6, 128.2, 128.0, 127.0, 123.1, 115.7, 114.8, 109.4, 66.4, 55.9 | C=O, Ar-C, C=C, Ar-CH₂-O, OCH₃ |
Note: NMR data can vary slightly depending on the solvent and instrument used.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For liquid samples, attenuated total reflectance (ATR) is a common technique.[15]
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the functional groups in benzyl ferulate.
Table 4: Characteristic IR Absorption Bands for Benzyl Ferulate
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic -OH |
| 3100-3000 | C-H stretch | Aromatic and vinylic C-H |
| 1710-1690 | C=O stretch | α,β-unsaturated ester |
| 1630-1600 | C=C stretch | Alkene and aromatic ring |
| 1270-1030 | C-O stretch | Ester and ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for HPLC-MS.
-
Data Analysis: Determine the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.
Table 5: Mass Spectrometric Data for Benzyl Ferulate
| m/z | Interpretation |
| 284 | [M]⁺, Molecular ion |
| 193 | [M - C₇H₇]⁺, Loss of benzyl group |
| 177 | [M - C₇H₇O]⁺ |
| 145 | |
| 91 | [C₇H₇]⁺, Benzyl cation (tropylium ion) |
Note: Fragmentation data is based on typical EI-MS.[3]
Visualizations
Synthesis Pathway
Caption: Acid-catalyzed esterification of ferulic acid with benzyl alcohol.
Experimental Workflow
Caption: General workflow for the synthesis and characterization of benzyl ferulate.
References
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- 2. Benzyl ferulate | Antifection | TNF | TargetMol [targetmol.com]
- 3. Benzyl ferulate | C17H16O4 | CID 7766335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl (E)-ferulate [webbook.nist.gov]
- 5. Benzyl (E)-ferulate [webbook.nist.gov]
- 6. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
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- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of benzyl cinnamate by enzymatic esterification of cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. chem.libretexts.org [chem.libretexts.org]
